6-Bromo-3-iodopyridin-2-amine
Description
Contextualization within Halogenated Aminopyridine Chemistry and Bifunctional Scaffolds
Halogenated aminopyridines are a class of compounds of great interest in medicinal chemistry and materials science due to their utility in forming carbon-carbon and carbon-heteroatom bonds. cymitquimica.comacs.org The presence of both an electron-donating amino group and electron-withdrawing halogen atoms on the pyridine (B92270) ring modulates the electronic properties of the scaffold, influencing its reactivity. cymitquimica.com
6-Bromo-3-iodopyridin-2-amine is a prime example of a bifunctional scaffold. The term "bifunctional" refers to the presence of two distinct reactive sites, in this case, the bromine and iodine substituents. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential transformations. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling chemists to introduce a substituent at the 3-position while leaving the 6-position available for a subsequent, different functionalization. This chemoselectivity is a cornerstone of its utility.
Strategic Importance as a Versatile Building Block in Complex Molecular Construction
The strategic importance of this compound lies in its ability to serve as a linchpin in the convergent synthesis of complex molecules. Its three functional groups offer orthogonal chemical handles for a variety of transformations.
Key Reactions and Applications:
Cross-Coupling Reactions: The bromo and iodo substituents are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.gov This allows for the facile introduction of aryl, alkyl, alkynyl, and amino groups, respectively. For instance, it has been used in Suzuki coupling reactions to afford bromopyridines that are further elaborated into more complex structures. nih.gov
Synthesis of Fused Heterocycles: The vicinal arrangement of the amino and iodo groups can be exploited to construct fused heterocyclic systems, which are common motifs in pharmaceuticals.
Medicinal Chemistry: This building block is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. ijssst.info For example, it has been utilized in the synthesis of compounds for targeted protein degradation of kinases. google.com
| Reaction Type | Position(s) Involved | Potential New Bond |
| Suzuki-Miyaura Coupling | C3 (Iodo), C6 (Bromo) | C-C |
| Sonogashira Coupling | C3 (Iodo), C6 (Bromo) | C-C (alkynyl) |
| Buchwald-Hartwig Amination | C3 (Iodo), C6 (Bromo) | C-N |
| Nucleophilic Aromatic Substitution | C3, C6 | C-Nu |
This interactive table illustrates the versatility of this compound in various chemical reactions.
Overview of Key Academic Research Trajectories and Challenges
Current research involving this compound is largely focused on its application in medicinal chemistry and the development of efficient synthetic methodologies.
Research Trajectories:
Kinase Inhibitors: A significant area of research is its incorporation into molecules targeting protein kinases, which are crucial in cancer chemotherapy. ijssst.info Its structure serves as a key scaffold for developing potent and selective inhibitors. nih.gov
Novel Heterocyclic Scaffolds: Organic chemists continue to explore new ways to utilize this building block to access novel and diverse heterocyclic frameworks with potential applications in drug discovery and materials science.
Challenges:
Synthesis and Purification: The synthesis of this compound itself can be challenging, often requiring multiple steps and careful control of reaction conditions to achieve good yields and selectivity, avoiding the formation of di-iodinated or di-brominated byproducts. ijssst.info
Regioselectivity: While the differential reactivity of the halogens is an advantage, ensuring complete regioselectivity in subsequent reactions can sometimes be a challenge, requiring careful optimization of catalysts and reaction conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGRKKBXXFFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681003 | |
| Record name | 6-Bromo-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-34-8 | |
| Record name | 6-Bromo-3-iodo-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromo 3 Iodopyridin 2 Amine
De Novo Synthesis Approaches
The construction of 6-bromo-3-iodopyridin-2-amine is typically achieved through a de novo approach, which involves the systematic functionalization of a simpler, readily available pyridine (B92270) core. This strategy allows for precise control over the introduction of substituents at specific positions on the pyridine ring.
Multi-Step Conversions from Readily Available Pyridine Precursors
A common and effective strategy for the synthesis of polysubstituted aminopyridines begins with a commercially available and inexpensive starting material, such as 2-aminopyridine (B139424). This precursor undergoes a series of regioselective reactions to introduce the desired halogen atoms in a stepwise manner. This multi-step conversion ensures high yields and minimizes the formation of unwanted isomers. The general pathway involves an initial bromination followed by a subsequent iodination, taking advantage of the directing effects of the amino group on the pyridine ring.
Regioselective Halogenation Strategies
The key to successfully synthesizing this compound lies in the precise control of the halogenation steps. The presence of the activating amino group at the 2-position directs electrophilic substitution primarily to the 3- and 5-positions. However, by carefully selecting reagents and controlling reaction conditions, the desired 6-bromo-3-iodo substitution pattern can be achieved. While direct synthesis for the 6-bromo isomer is not extensively detailed in readily available literature, a well-documented synthesis of the isomeric 2-amino-5-bromo-3-iodopyridine (B1270907) provides a robust framework for a plausible synthetic route. ijssst.info This route involves a sequential bromination and iodination, where the principles of reagent selection and reaction control are paramount.
The synthesis is strategically designed as a two-step halogenation process. The first step is the regioselective bromination of the 2-aminopyridine precursor. Following the successful introduction of the bromine atom, the second step involves the iodination of the bromo-substituted intermediate to yield the final product. This sequential approach is critical for achieving the desired disubstituted pattern and avoiding the formation of mixed halogenated species in a single step.
A plausible route to this compound would start with the bromination of 2-aminopyridine to yield 2-amino-6-bromopyridine. This intermediate would then undergo a regioselective iodination at the 3-position. An analogous, well-documented procedure for the synthesis of 2-amino-5-bromo-3-iodopyridine starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, which is then iodinated. ijssst.info
The choice of halogenating agents is crucial for the success of the synthesis. For the initial bromination step, N-Bromosuccinimide (NBS) is a preferred reagent. ijssst.info NBS is a mild and selective brominating agent for electron-rich aromatic rings, which helps to control the regioselectivity and prevent over-bromination.
For the subsequent iodination, a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic medium is an effective system. ijssst.info This combination generates iodine in situ, which then acts as the electrophile. This method is advantageous as it allows for controlled generation of the iodinating agent, which can improve reaction efficiency and yield.
Table 1: Research on the Iodination of 2-Amino-5-bromopyridine ijssst.info
| Entry | Temperature (°C) | Ratio (n(KIO₃) : n(KI)) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 1 : 1.2 | 1.5 | 65.2 |
| 2 | 100 | 1 : 1.2 | 1.5 | 73.7 |
| 3 | 110 | 1 : 1.2 | 1.5 | 70.1 |
| 4 | 100 | 1 : 1 | 1.5 | 68.4 |
| 5 | 100 | 1 : 1.5 | 1.5 | 74.1 |
| 6 | 100 | 1 : 1.2 | 1 | 62.5 |
| 7 | 100 | 1 : 1.2 | 2 | 71.3 |
This data is for the synthesis of the isomer 2-amino-5-bromo-3-iodopyridine but illustrates the optimization principles applicable to the target compound.
A significant challenge in the halogenation of activated rings like 2-aminopyridine is the potential for over-halogenation, leading to the formation of di- and tri-substituted byproducts. Careful control of stoichiometry and temperature is essential to minimize these side reactions.
In the bromination step, using a 1:1 molar ratio of the 2-aminopyridine substrate to NBS has been shown to be optimal in related syntheses, providing the best yield of the mono-brominated product while suppressing the formation of di-brominated impurities. ijssst.info The slow, dropwise addition of the NBS solution at a controlled temperature is also critical.
During the iodination step, both temperature and reaction time have a significant impact on the yield. As shown in the table above for a related isomer, a reaction temperature of 100°C for 1.5 hours provided the optimal yield. ijssst.info Lower temperatures resulted in incomplete reactions, while higher temperatures or longer reaction times could lead to sublimation of iodine and a decrease in yield.
Table 2: Research on the Bromination of 2-Aminopyridine ijssst.info
| Entry | Ratio (n(substrate) : n(NBS)) | Time of NBS feeding (h) | Yield (%) |
| 1 | 1 : 1 | 0.5 | 92.3 |
| 2 | 1 : 1 | 1 | 95.0 |
| 3 | 1 : 1 | 1.5 | 93.1 |
| 4 | 1 : 0.9 | 1 | 85.4 |
| 5 | 1 : 1.1 | 1 | 90.2 |
This data illustrates the optimization of the bromination step to favor mono-substitution.
Amination Pathways for Pyridine Ring Formation
While the functionalization of a pre-existing 2-aminopyridine ring is a common and direct route to this compound, alternative synthetic strategies involve the construction of the pyridine ring itself through amination pathways. These methods, often involving condensation reactions, can build the heterocyclic core with the amino group already in place. However, for a specifically substituted target like this compound, achieving the desired regiochemistry of the halogen substituents through this approach can be challenging. Consequently, the sequential halogenation of a 2-aminopyridine precursor remains the more documented and strategically straightforward approach.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic manipulation of a molecule's architecture. For this compound, key FGI strategies revolve around the selective introduction and modification of its three distinct functional groups.
The presence of two different halogens on the pyridine ring presents a unique challenge and opportunity for selective modification. The relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F in many reactions, including metal-halogen exchange and cross-coupling.
Lithium-Halogen Exchange: A primary method for selective functionalization is the lithium-halogen exchange reaction. This reaction is kinetically controlled and proceeds faster for heavier halogens. wikipedia.org When a dihalopyridine containing both bromine and iodine is treated with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C to -100°C), the exchange occurs preferentially at the C-I bond. nih.govresearchgate.net This generates a lithiated pyridyl intermediate, which can then be quenched with an electrophile to introduce a new substituent at the 3-position, while leaving the bromine at the 6-position intact. Studies on 1-bromo-2-iodobenzene (B155775) have shown that iodine-lithium exchange occurs cleanly, allowing for the selective generation of an aryllithium species. nih.gov This principle is directly applicable to this compound, enabling selective derivatization at the C-3 position.
Transition Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed cross-coupling reactions also exhibit selectivity based on the halogen. The oxidative addition step in palladium-catalyzed cycles is generally faster for aryl iodides than for aryl bromides. This differential reactivity can be exploited for selective C-N, C-C, or C-O bond formation at the C-3 position. For instance, a study on the amination of 2-bromo-5-iodopyridine (B107189) demonstrated that copper-catalyzed C-N bond formation occurs selectively at the more reactive C-I bond. rsc.org
Conversely, achieving selective exchange at the C-Br position in the presence of an iodine is more challenging. It typically requires the prior conversion of the C-I bond to a less reactive group or the use of specific catalytic systems that can invert the usual reactivity pattern, although such examples are less common.
The introduction of the 2-amino group can be accomplished at various stages of the synthesis, either before or after the halogenation steps.
Introduction of the Amino Group: A common and scalable route involves a two-step halogenation of 2-aminopyridine. This precursor is first brominated to yield 2-amino-5-bromopyridine, which is then iodinated to produce the final product. ijssst.infogoogle.com A reported method for a similar isomer, 2-amino-5-bromo-3-iodopyridine, starts with 2-aminopyridine, which is brominated using N-Bromosuccinimide (NBS) and subsequently iodinated using a mixture of potassium iodate (KIO₃) and potassium iodide (KI). ijssst.info This sequential halogenation approach is often preferred for its regiocontrol.
Alternatively, amination of a dihalogenated precursor can be employed. For example, a precursor like 2,6-dibromo-3-iodopyridine (B1455157) could be selectively aminated at the 2-position. The positions ortho (2- and 6-) to the pyridine nitrogen are activated for nucleophilic aromatic substitution (SNAr). researchgate.net Synthesizing 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) via amination under high temperature and pressure has been successfully demonstrated. georgiasouthern.edu This suggests that a similar strategy could be applied to introduce the amino group into a pre-halogenated pyridine ring.
Modification of the Amino Group: Once installed, the 2-amino group can be modified to generate a diverse range of derivatives. Standard organic transformations can be applied, such as:
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides (Buchwald-Hartwig amination) to form N-aryl-2-aminopyridines. rsc.org
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction), although this can be complex in heteroaromatic systems.
A study on modifying the aminopyridine unit in a different context showed that the amino group could be successfully utilized in Sonogashira coupling after an iodination step, demonstrating its compatibility with transition metal-catalyzed reactions. nih.gov
Green Chemistry Principles in Synthetic Route Design
Incorporating green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijarsct.co.in For the synthesis of this compound and related compounds, this involves exploring solvent-free methods and developing recyclable catalytic systems. nih.govresearchgate.net
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating volatile organic compounds (VOCs), which are major contributors to chemical waste and pollution. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry for accelerating organic reactions, often under solvent-free conditions. nih.govacs.org For the synthesis of substituted pyridines, multicomponent reactions have been successfully performed under solvent-free microwave conditions, using ammonium (B1175870) acetate (B1210297) as a nitrogen source, with reaction times reduced from hours to minutes. benthamdirect.comoatext.com The synthesis of various pyridine derivatives has been shown to be more efficient in terms of reaction time and yield when using microwave irradiation compared to conventional heating. nih.govacs.org This methodology is highly applicable to the final cyclization and aromatization steps in pyridine synthesis, potentially offering a greener route to precursors of this compound.
Mechanochemistry: This technique involves inducing reactions by grinding or milling solid reactants, eliminating the need for bulk solvents. nih.gov Mechanochemical methods have been applied to the synthesis of various organic compounds, including organohalogen compounds and heterocyclic systems like pyridines. organic-chemistry.orgrsc.orgrsc.orgcolab.ws While a specific mechanochemical synthesis for this compound has not been detailed, the principles are applicable. For instance, the halogenation or amination steps could potentially be carried out via ball-milling, which often leads to higher yields, shorter reaction times, and a significantly reduced environmental footprint.
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) | Mechanochemistry (Solvent-Free) |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes nih.govbenthamdirect.comoatext.com | Minutes to hours nih.gov |
| Solvent Use | High (often toxic/volatile) | None or minimal benthamdirect.comrsc.org | None or minimal (liquid-assisted grinding) nih.gov |
| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) ijarsct.co.in | High (direct energy transfer) |
| Product Yield | Variable | Often higher nih.gov | Often high to quantitative |
| Waste Generation | High | Low | Very low |
The use of catalysts is fundamental to green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. A key aspect is the ability to recover and reuse the catalyst, which is particularly important for expensive and potentially toxic heavy metals like palladium. nih.gov
Heterogeneous Catalysts: To facilitate catalyst recovery, homogeneous catalysts can be immobilized on solid supports. Palladium supported on various materials has been used for C-N cross-coupling reactions. researchgate.net
Magnetically Separable Catalysts: A particularly innovative approach involves anchoring the catalyst to magnetic nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃). researchgate.netnih.gov These catalysts exhibit the high activity of homogeneous systems but can be easily and efficiently removed from the reaction mixture using an external magnet. researchgate.net Palladium-functionalized magnetic nanoparticles have demonstrated high efficiency and reusability in Suzuki and Heck cross-coupling reactions, which are foundational for building complex molecules. nih.govrsc.org A poly(4-vinylpyridine)-supported copper iodide nanoparticle catalyst has also been reported for the amination of aryl halides and could be recycled for several runs. researchgate.net Such systems could be readily adapted for the amination step in the synthesis of this compound, offering a sustainable and scalable catalytic cycle.
| Catalyst System | Reaction Type | Key Advantages | Recyclability | Relevant Citations |
|---|---|---|---|---|
| Palladium on Magnetic Nanoparticles (Pd@Fe₃O₄) | Suzuki, Heck, C-N Coupling | Easy separation with a magnet, high surface area. | Can be reused for multiple cycles (e.g., >10 times) with minimal loss of activity. | researchgate.netrsc.org |
| Copper(I) on Silica Support | Azide-Alkyne Cycloaddition | Heterogeneous, avoids toxic solvents. | Recyclable through simple filtration. | mdpi.com |
| Copper Iodide on Polymer Support (P4VP-CuI) | C-N Coupling (Amination) | Green, efficient for amination with aqueous ammonia. | Recyclable for up to 3 consecutive runs by filtration. | researchgate.net |
| Palladium on Dendritic Polymers (PAMAM-Pd@γ-Fe₂O₃) | Suzuki, Heck Coupling | Magnetically retrievable, active in aqueous media, low leaching. | Effective for at least 6 cycles. | nih.gov |
Reactivity and Mechanistic Investigations of 6 Bromo 3 Iodopyridin 2 Amine
Differential Reactivity of Halogen Substituents
The presence of two different halogen atoms, bromine and iodine, on the pyridine (B92270) ring of 6-bromo-3-iodopyridin-2-amine, along with an activating amino group, imparts a rich and varied chemical reactivity to the molecule. The electronic and steric differences between bromine and iodine, as well as their positions relative to the ring nitrogen and the amino group, allow for selective functionalization under different reaction conditions. This differential reactivity is pivotal in the strategic synthesis of complex substituted pyridines.
Electrophilic Aromatic Substitution Dynamics
In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles, while deactivating groups withdraw electron density, reducing reactivity. wikipedia.org
For this compound, the amino group (-NH2) at the C2 position is a strong activating group, directing incoming electrophiles to the ortho and para positions. The halogen substituents, bromine at C6 and iodine at C3, are generally considered deactivating groups due to their inductive electron-withdrawing effect, but they can also donate electron density through resonance.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C5. The directing influence of the powerful amino group would favor substitution at these positions. However, the halogen atoms also play a role. While halogens are deactivators, their reactivity in SEAr reactions follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the C-I bond is the weakest and most polarizable, making it more susceptible to cleavage by an incoming electrophile. This can lead to ipso-substitution, where the electrophile replaces the halogen atom itself. In the case of this compound, electrophilic attack would preferentially occur at the more reactive C-I bond over the C-Br bond, leading to the replacement of the iodine atom.
Nucleophilic Aromatic Substitution (SNAr) Potential and Regioselectivity
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org
In this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. Both the bromine at C6 and the iodine at C3 are potential leaving groups.
The general leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. youtube.com However, in many cases, particularly with less activated systems or when the C-halogen bond cleavage becomes more significant in the rate-determining step, the leaving group ability can revert to the more conventional I > Br > Cl > F.
For this compound, the bromine atom is at an activated α-position (C6) relative to the ring nitrogen, while the iodine is at a β-position (C3). This positional advantage for the bromine, combined with the general principles of SNAr on pyridine rings, suggests that nucleophilic attack is more likely to occur at the C6 position, leading to the displacement of the bromide ion. The amino group at C2, being an electron-donating group, would somewhat deactivate the ring for nucleophilic attack, but the influence of the ring nitrogen is generally dominant.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for selective and sequential functionalization of the molecule.
Palladium-Catalyzed Cross-Coupling Investigations
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new bonds. The general order of reactivity for aryl halides in the key oxidative addition step to the Pd(0) catalyst is I > Br > Cl. This inherent chemoselectivity allows for the preferential reaction at the C-I bond in the presence of a C-Br bond.
Several common palladium-catalyzed reactions are applicable to this compound:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with a halide. For this compound, the reaction with a boronic acid or ester would selectively occur at the C3 position, replacing the iodine.
Stille Coupling: This involves the coupling of an organotin compound with a halide. Similar to the Suzuki-Miyaura reaction, the Stille coupling would preferentially take place at the C-I bond.
Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling a terminal alkyne with a halide, typically in the presence of both palladium and copper catalysts. The reaction on this compound would yield the 3-alkynyl derivative.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with a halide. The higher reactivity of the C-I bond would again direct the coupling to the C3 position.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide and an amine. Selective amination at the C3 position of this compound can be achieved under appropriate conditions.
The selectivity of these reactions can be fine-tuned by the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific ligands can sometimes alter the conventional reactivity patterns.
Interactive Data Table: Palladium-Catalyzed Cross-Coupling of this compound
| Coupling Reaction | Reagent | Expected Major Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 6-Bromo-3-arylpyridin-2-amine |
| Stille | Organostannane | 6-Bromo-3-organopyridin-2-amine |
| Sonogashira | Terminal alkyne | 6-Bromo-3-alkynylpyridin-2-amine |
| Negishi | Organozinc reagent | 6-Bromo-3-organopyridin-2-amine |
| Buchwald-Hartwig | Amine | 6-Bromo-3-(amino)pyridin-2-amine |
Copper-Catalyzed Cross-Coupling Studies
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly useful for forming C-N, C-O, and C-S bonds. While palladium catalysis often shows high selectivity for iodine over bromine, copper-catalyzed reactions can sometimes exhibit different or less pronounced selectivity. nih.govrsc.org
In the context of this compound, copper-catalyzed amination or etherification could potentially occur at either the C3 or C6 position. The outcome would depend on the specific reaction conditions, including the copper source, ligand, base, and solvent. The presence of the chelating amino group at C2 could also influence the reactivity by coordinating to the copper catalyst and directing the reaction to the adjacent C3 position.
Chemoselectivity in Di- and Polyhalogenated Pyridines
The study of di- and polyhalogenated pyridines is crucial for understanding the selective functionalization of molecules like this compound. The general principles of chemoselectivity in these systems are governed by several factors:
Halogen Identity: As discussed, the inherent reactivity order for oxidative addition in palladium catalysis is I > Br > Cl, allowing for selective reactions at the C-I bond. nih.gov
Position on the Pyridine Ring: Halogens at the α- (C2, C6) and γ- (C4) positions are generally more reactive in both nucleophilic substitution and some cross-coupling reactions due to the electron-withdrawing nature of the ring nitrogen. nih.gov
Electronic Effects of Other Substituents: Electron-donating groups like the amino group in the target molecule can influence the electron density at the halogen-bearing carbons, potentially modulating their reactivity.
Steric Hindrance: Bulky substituents near a halogen can hinder its approach to the metal catalyst, favoring reaction at a less sterically encumbered position.
Catalyst and Ligand Effects: The choice of the metal catalyst (e.g., palladium vs. copper) and the ligands can significantly impact the chemoselectivity. Bulky or electron-rich ligands can alter the electronic and steric environment around the metal center, sometimes leading to unconventional selectivity. nsf.gov
In this compound, the C-I bond is inherently more reactive towards oxidative addition than the C-Br bond. This provides a reliable handle for initial, selective functionalization at the C3 position using palladium catalysis. Subsequent modification at the C6 position can then be achieved, often under more forcing conditions, allowing for a stepwise and controlled synthesis of trisubstituted pyridine derivatives.
Halogen-Metal Exchange Reactions with Organometallic Reagents (e.g., Lithium, Magnesium)
Halogen-metal exchange is a powerful method for the formation of organometallic intermediates, which can then be reacted with various electrophiles to introduce new functional groups. wikipedia.org In this compound, the presence of two different halogen atoms, bromine and iodine, introduces a question of selectivity. Generally, the rate of halogen-metal exchange with organolithium reagents follows the trend I > Br > Cl > F. wikipedia.org
Therefore, when this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, the iodine at the 3-position is expected to undergo exchange preferentially over the bromine at the 6-position. This selective lithiation would generate the 6-bromo-2-amino-3-lithiopyridine intermediate. This intermediate is a potent nucleophile and can react with a wide array of electrophiles.
Similarly, Grignard reagents can be prepared through a halogen-magnesium exchange. wikipedia.org The reaction of this compound with a Grignard reagent like isopropylmagnesium chloride would also be expected to selectively occur at the more reactive iodine position, yielding the corresponding 3-pyridylmagnesium halide.
The general transformation can be summarized in the following table:
| Reagent | Expected Major Intermediate | Potential Subsequent Reactions |
| n-BuLi | 6-Bromo-2-amino-3-lithiopyridine | Reaction with aldehydes, ketones, esters, CO₂, etc. |
| i-PrMgCl | 3-(Chloromagnesyl)-6-bromo-pyridin-2-amine | Cross-coupling reactions, addition to carbonyls. |
It is crucial to control the reaction conditions, such as temperature and stoichiometry of the organometallic reagent, to ensure high selectivity and prevent side reactions, including potential deprotonation of the amino group.
Reactivity of the Aminopyridine Moiety
The 2-aminopyridine (B139424) scaffold is a common motif in many biologically active compounds and serves as a versatile synthon in organic chemistry.
The amino group at the 2-position of the pyridine ring in this compound possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. However, its nucleophilicity is modulated by the electronic effects of the pyridine ring and the halogen substituents. The pyridine ring is electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the amino group compared to a simple alkylamine.
Despite this, the amino group can still participate in nucleophilic substitution and addition reactions. The exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen. The nucleophilicity of the amino group can be enhanced by using a strong base to deprotonate it, forming a more potent nucleophilic amide anion.
The primary amino group of this compound is readily derivatized through reactions such as acylation and alkylation.
Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amino group or for introducing new functional moieties.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction. The choice of alkylating agent, solvent, and base can influence the selectivity of the reaction.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(6-bromo-3-iodopyridin-2-yl)acetamide |
| Alkylation | Methyl iodide | 6-Bromo-3-iodo-N-methylpyridin-2-amine |
The 2-aminopyridine moiety is a key precursor for the synthesis of various fused heterocyclic systems. The amino group, in conjunction with the adjacent pyridine ring nitrogen, can participate in cyclization reactions with bifunctional electrophiles.
For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyridopyrimidines through a Michael addition followed by intramolecular cyclization. Similarly, reaction with 1,3-dielectrophiles can yield fused six-membered rings. The specific outcome of these reactions will depend on the nature of the cyclizing agent and the reaction conditions. The halogen substituents on the pyridine ring can also be utilized in subsequent steps to further elaborate the fused heterocyclic core.
Pyridine Ring Functionalization and Transformations
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The amino group, particularly after conversion to a more effective DMG such as an amide or a carbamate, can direct the metalation to the adjacent C-3 position.
In the case of this compound, the amino group is at the C-2 position. The potential for DoM would be directed towards the C-3 position. However, this position is already substituted with an iodine atom. Therefore, a direct C-H activation at the C-3 position is not possible.
An alternative scenario could involve a lithium-halogen exchange at the C-3 position, as discussed in section 3.1.4, which would be the more favorable pathway over deprotonation. If the amino group were to be acylated to form an amide, this could potentially influence the reactivity and stability of organolithium intermediates, but the inherent reactivity of the C-I bond towards organolithiums would likely dominate.
Should a related substrate lacking the 3-iodo substituent be considered, the amino group (or a derivatized form) would be expected to direct lithiation to the C-3 position, allowing for the introduction of an electrophile at that site.
Ring Annulation Reactions for Fused Heterocycles
The strategic disposition of amino, bromo, and iodo substituents on the pyridine ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through ring annulation reactions. These reactions typically proceed via a sequence of a palladium-catalyzed cross-coupling reaction to introduce a side chain at the 3-position, followed by an intramolecular cyclization involving the 2-amino group to construct the new fused ring. The differential reactivity of the C-I and C-Br bonds, where the former is more reactive in palladium-catalyzed processes, allows for selective functionalization.
A prominent and effective method for the construction of the pyrrolo[2,3-b]pyridine (7-azaindole) core from 2-amino-3-halopyridine precursors is the Sonogashira coupling followed by intramolecular cyclization. organic-chemistry.org This strategy has been successfully applied to substrates analogous to this compound. The synthesis of 7-bromo-1H-pyrrolo[2,3-b]pyridine can be envisaged through a two-step, one-pot sequence commencing with the selective Sonogashira coupling of a terminal alkyne at the more reactive 3-iodo position. The resulting 6-bromo-3-alkynylpyridin-2-amine intermediate can then undergo an intramolecular cyclization to furnish the fused pyrrolo[2,3-b]pyridine skeleton.
The initial Sonogashira coupling is typically carried out using a palladium catalyst, such as Pd(CF₃COO)₂/PPh₃ or Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, commonly CuI. semanticscholar.orgscirp.org An organic base, for instance, triethylamine (B128534) (Et₃N), is employed to neutralize the hydrogen halide generated during the reaction. The reaction is generally performed in a solvent like dimethylformamide (DMF) at elevated temperatures. semanticscholar.orgscirp.org
Following the formation of the 3-alkynyl intermediate, the annulation is achieved through an intramolecular cyclization. This step can be promoted by a base, such as potassium tert-butoxide, often with the aid of a phase-transfer catalyst like 18-crown-6, in a solvent such as toluene. organic-chemistry.org This base-mediated cyclization involves the deprotonation of the amino group, which then attacks the proximal carbon of the alkyne, leading to the formation of the five-membered pyrrole (B145914) ring. A plausible mechanism for this tandem reaction is depicted below:
Step 1: Sonogashira Coupling The catalytic cycle begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. Oxidative addition of the more labile C-I bond of this compound to the Pd(0) complex forms an arylpalladium(II) intermediate. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide. Transmetalation between the arylpalladium(II) complex and the copper(I) acetylide, followed by reductive elimination, yields the 6-bromo-3-alkynylpyridin-2-amine and regenerates the Pd(0) catalyst.
Step 2: Intramolecular Cyclization The 2-amino group of the Sonogashira product undergoes deprotonation by a strong base (e.g., KOtBu). The resulting anionic nitrogen nucleophile then attacks the internal carbon of the alkyne moiety in a 5-exo-dig cyclization, forming a vinyl anion intermediate. Subsequent protonation of this intermediate furnishes the final 7-bromo-1H-pyrrolo[2,3-b]pyridine product.
The versatility of this approach allows for the synthesis of a variety of substituted pyrrolo[2,3-b]pyridines by employing different terminal alkynes in the initial Sonogashira coupling step. The following table summarizes representative conditions and outcomes for the synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine, which serve as a model for the reactivity of this compound.
Another powerful annulation method for constructing the azaindole scaffold is the Larock indole (B1671886) synthesis. nih.govsynarchive.comwikipedia.org This palladium-catalyzed reaction involves the heteroannulation of an o-haloaniline (or aminopyridine) with a disubstituted alkyne. nih.gov For a substrate like this compound, the reaction would preferentially occur at the iodo-substituted position. The Larock methodology offers a direct route to 2,3-disubstituted 7-azaindoles in a single step and has been shown to be effective for the synthesis of 7-aza-tryptophan derivatives from 2-amino-3-bromopyridine. nih.gov
The successful application of these ring annulation strategies underscores the utility of this compound as a versatile building block for the construction of complex fused heterocyclic systems of potential interest in medicinal chemistry and materials science.
Applications in Complex Molecular Synthesis
Construction of Advanced Heterocyclic Systems
The inherent reactivity of 6-Bromo-3-iodopyridin-2-amine, conferred by its amino group and the differential reactivity of its carbon-bromine and carbon-iodine bonds, allows for its use in sophisticated synthetic cascades to build complex molecular architectures.
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis of these systems often involves sequential bond-forming reactions to construct fused ring systems. This compound is an ideal substrate for such transformations. The ortho-disposed amino and iodo/bromo groups can participate in cyclization reactions. For instance, palladium-catalyzed reactions can be employed to first couple a substituent at the iodine-bearing position, followed by an intramolecular cyclization involving the amino group to form a new heterocyclic ring. Subsequent reactions at the bromine-substituted position can then be used to build additional fused rings, leading to complex tricyclic and tetracyclic nitrogen heterocycles. nih.gov
Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry and materials science. rsc.org Similarly, Pyrido[1,2-a]pyrimidine derivatives are known to possess various biological activities, including antihypertensive properties. nih.govresearchgate.net The synthesis of both these fused heterocyclic systems typically relies on the use of a 2-aminopyridine (B139424) derivative as a key starting material. researchgate.netcbijournal.comresearchgate.net
This compound serves as a substituted 2-aminopyridine precursor. In the synthesis of Imidazo[1,2-a]pyridines, it can be reacted with α-haloketones or undergo multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), to construct the fused imidazole (B134444) ring. mdpi.comsciforum.net The bromo and iodo substituents are carried through the reaction, yielding a highly functionalized Imidazo[1,2-a]pyridine core that is primed for further diversification through cross-coupling reactions.
For the synthesis of Pyrido[1,2-a]pyrimidines, this compound can be condensed with various three-carbon synthons, such as β-ketoesters or α,β-unsaturated carbonyl compounds. researchgate.netnih.gov The resulting halogenated Pyrido[1,2-a]pyrimidine products are valuable intermediates for creating libraries of compounds for biological screening.
| Heterocyclic System | General Synthetic Approach | Role of this compound |
|---|---|---|
| Polycyclic Aromatic Nitrogen Heterocycles (PANHs) | Sequential cross-coupling and intramolecular cyclization/annulation reactions. nih.gov | Provides multiple, differentially reactive sites for building fused rings. |
| Imidazo[1,2-a]pyridines | Condensation with α-haloketones or multicomponent reactions (e.g., GBBR). mdpi.comsciforum.net | Acts as the core 2-aminopyridine component, yielding a functionalized scaffold. cbijournal.com |
| Pyrido[1,2-a]pyrimidines | Condensation with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net | Serves as the N-nucleophile to form the fused pyrimidine (B1678525) ring. researchgate.net |
Role as an Intermediate in Precursor Synthesis for Bioactive Agents (Focus on synthetic pathways)
The compound is a crucial intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries. ijssst.info Its structure allows for further functionalization, making it valuable in the development of potential drugs and crop protection agents. myskinrecipes.com
This compound is an important pharmaceutical intermediate with a wide range of applications. ijssst.info It serves as a key building block in the synthesis of various biologically active molecules, particularly in the development of targeted therapies. myskinrecipes.com One of the most significant applications is in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.info The synthetic pathway often involves a Suzuki or Stille coupling at the more reactive C-I bond to introduce a complex aryl or heteroaryl group, followed by a subsequent coupling or functionalization at the C-Br bond. This stepwise approach allows for the controlled and precise construction of the final drug molecule. Its halogenated pyridine (B92270) core is particularly useful in these cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery. myskinrecipes.com
In the agricultural sector, there is a continuous need for new and effective crop protection agents. Halogenated pyridines are established precursors in this field. nbinno.comnbinno.com this compound serves as a key intermediate in the synthesis of a variety of next-generation agrochemicals, including herbicides, insecticides, and fungicides. ijssst.infonbinno.com The versatile chemical structure allows for the creation of complex active ingredients that can target specific pests and diseases. nbinno.com Synthetic pathways often utilize the halogen atoms as handles to build molecules with a desired biological activity, leading to the development of more potent and targeted agrochemical solutions that are essential for modern agriculture. nbinno.comnbinno.com
| Bioactive Agent Class | Synthetic Role of this compound | Therapeutic/Application Area |
|---|---|---|
| Pharmaceutical Scaffolds | Key intermediate for kinase inhibitors and other complex molecules via sequential cross-coupling. ijssst.infomyskinrecipes.com | Oncology, Neurological Disorders. myskinrecipes.com |
| Agrochemicals | Versatile building block for herbicides, insecticides, and fungicides. ijssst.infonbinno.com | Crop Protection. nbinno.com |
Contribution to Materials Science Precursors and Functional Molecules
The unique electronic and structural features of this compound, particularly the presence of multiple reactive halogen atoms on a pyridine ring, make it an excellent precursor for synthesizing advanced materials with tailored properties. nbinno.com Its utility is especially prominent in the fields of organic electronics and functional polymers.
This halogenated pyridine derivative serves as a valuable starting point for synthesizing monomers and oligomers that can be polymerized into conductive or semiconductive materials. nbinno.com Through synthetic modifications, primarily via cross-coupling polymerization techniques (e.g., Suzuki or Stille polycondensation), material scientists can precisely control the molecular structure. This precision is vital for fine-tuning the electronic band gap, charge transport properties, and solubility of the resulting polymers, which is critical for creating efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.com Furthermore, it can be incorporated into polymer backbones to enhance material properties such as thermal stability and flame retardancy. nbinno.com
Computational and Theoretical Investigations of 6 Bromo 3 Iodopyridin 2 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to model this structure and analyze molecular orbitals.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. chemscene.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For 6-bromo-3-iodopyridin-2-amine, a computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. This would reveal which atoms have the highest orbital coefficients, indicating the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles, as specific research data is unavailable.
| Parameter | Expected Value/Observation | Significance |
| HOMO Energy | Negative value (e.g., -6.5 eV) | Indicates energy required to remove an electron. |
| LUMO Energy | Less negative or positive value (e.g., -1.2 eV) | Indicates energy released when an electron is added. |
| HOMO-LUMO Gap | Positive value (e.g., 5.3 eV) | Correlates with chemical stability and reactivity. |
| HOMO Distribution | Likely localized on the amino group and pyridine (B92270) ring N. | Predicts sites of nucleophilic attack. |
| LUMO Distribution | Likely distributed over the pyridine ring, influenced by halogens. | Predicts sites of electrophilic attack. |
Electron Density Distribution and Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are calculated by placing a hypothetical positive point charge at various locations on the electron density surface and calculating the potential energy.
MEP maps use a color scale to indicate charge regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. Positive potential (blue) would be expected near the hydrogen atoms of the amino group. The electron-withdrawing effects of the bromine and iodine atoms would also significantly influence the charge distribution on the pyridine ring.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Analysis for Key Transformations
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. Identifying the geometry and energy of the transition state is critical for understanding a reaction's mechanism and calculating its activation energy. Computational methods can locate these transition state structures, which are characterized by having exactly one imaginary vibrational frequency.
Prediction of Reactivity and Regioselectivity in Chemical Transformations
Computational analysis can predict not only if a reaction will occur but also where it will occur on a molecule. This is particularly important for substituted aromatic rings like pyridine, where multiple reaction sites are possible.
Fukui functions and dual descriptor analysis, derived from conceptual DFT, are often used to predict regioselectivity. These descriptors quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. By calculating these values for each atom in this compound, one could predict the most likely sites for electrophilic, nucleophilic, and radical attack, providing a theoretical basis for its observed chemical behavior. For instance, analysis of pyridine derivatives often helps in understanding their biological activities and designing new synthetic routes.
Spectroscopic Parameter Prediction for Structural Elucidation Support
In the comprehensive characterization of novel or complex organic molecules, the elucidation of their precise structure is paramount. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools, the interpretation of the resulting spectra can be challenging, particularly for molecules with intricate substitution patterns like this compound. Computational chemistry offers a powerful complementary approach by predicting spectroscopic parameters, thereby aiding in the assignment of experimental signals and confirming the proposed structure.
Theoretical investigations, primarily employing Density Functional Theory (DFT), have become a standard procedure for the in silico prediction of spectroscopic properties with a high degree of accuracy. rsc.org These computational methods can provide valuable insights into the electronic and vibrational characteristics of a molecule, which directly correlate to the signals observed in NMR, IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational support for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely recognized for its reliability in calculating the isotropic magnetic shielding tensors of nuclei. gaussian.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
For a molecule such as this compound, a hypothetical computational study would involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step as the calculated NMR parameters are highly dependent on the molecular geometry. scirp.org
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
NMR Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the magnetic shielding tensors for each hydrogen and carbon atom. A functional such as B3LYP with a basis set like 6-311++G(d,p) is commonly used for such calculations on substituted pyridines. nih.gov
Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using the relationship: δ = σ_ref - σ_calc, where σ_ref is the calculated shielding of the reference standard (e.g., TMS) at the same level of theory.
The predicted chemical shifts can then be compared with experimental data to facilitate the assignment of each signal to a specific proton or carbon atom in the molecule. This is particularly useful for distinguishing between the two aromatic protons and the five distinct carbon atoms in the pyridine ring of this compound.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 158.5 |
| C3 | - | 85.2 |
| C4 | 7.85 | 142.1 |
| C5 | 7.62 | 115.8 |
| C6 | - | 145.3 |
| NH₂ | 5.95 | - |
Note: The values presented in this table are illustrative and based on typical chemical shifts for similarly substituted pyridines. They are intended to represent the type of data generated from a computational study.
Infrared (IR) Spectroscopy
Theoretical vibrational analysis provides the predicted frequencies and intensities of the fundamental vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. By performing a frequency calculation at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)), a theoretical IR spectrum can be generated. mdpi.com
The predicted vibrational frequencies for this compound would allow for the assignment of key functional group vibrations, such as:
N-H stretching of the amine group.
C-H stretching of the aromatic ring.
C=C and C=N ring stretching vibrations.
N-H bending (scissoring) modes.
C-Br and C-I stretching vibrations.
Due to the systematic errors often present in harmonic frequency calculations, the computed wavenumbers are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3350 |
| Aromatic C-H Stretch | 3100 |
| C=N/C=C Ring Stretch | 1620 |
| N-H Bend | 1580 |
| C-I Stretch | 650 |
| C-Br Stretch | 580 |
Note: These are representative frequencies for the indicated vibrational modes and serve as an example of computationally predicted IR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. nih.gov This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.
For this compound, TD-DFT calculations would provide insights into the π → π* and n → π* transitions responsible for its UV-Vis absorption. These calculations are crucial for understanding the electronic structure and chromophoric properties of the molecule.
Table 3: Exemplary Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 310 | 0.045 |
| S₀ → S₂ | 275 | 0.120 |
Note: The data in this table is hypothetical and illustrates the expected output from a TD-DFT calculation, indicating the primary electronic transitions.
Advanced Spectroscopic and Crystallographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. In the synthesis of 6-Bromo-3-iodopyridin-2-amine, NMR is indispensable for verifying the successful incorporation of the bromo and iodo substituents at the desired positions on the pyridin-2-amine scaffold.
¹H and ¹³C NMR Spectral Interpretation for Product Verification
For the target molecule, this compound, one would expect to observe two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C4 and C5 positions of the pyridine (B92270) ring. The coupling constant between these two protons would be indicative of their ortho relationship. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating amino group. The amino protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The carbon-13 NMR (¹³C NMR) spectrum for 3-Amino-5-bromo-2-iodopyridine displays signals at δ 147.68, 137.97, 120.92, 120.01, and 106.10 scispace.com. In the case of this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The carbon atoms directly attached to the bromine (C6), iodine (C3), and amino (C2) groups would exhibit characteristic chemical shifts due to the electronic effects of these substituents. The remaining two carbons (C4 and C5) would also have distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (C4-H) | 7.0 - 8.0 | Doublet | ~8-9 |
| ¹H (C5-H) | 6.5 - 7.5 | Doublet | ~8-9 |
| ¹H (NH₂) | 5.0 - 6.0 | Broad Singlet | - |
| ¹³C (C2) | 155 - 165 | Singlet | - |
| ¹³C (C3) | 80 - 90 | Singlet | - |
| ¹³C (C4) | 110 - 120 | Singlet | - |
| ¹³C (C5) | 135 - 145 | Singlet | - |
| ¹³C (C6) | 140 - 150 | Singlet | - |
Note: This is a predictive table based on general principles and data from related structures. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two vicinal protons on the pyridine ring (H4 and H5), confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached. This would allow for the definitive assignment of the C4 and C5 signals in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₄BrIN₂), the expected exact mass is 298.8555 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high accuracy, thereby verifying the molecular formula.
The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This isotopic signature provides strong evidence for the presence of these halogens in the molecule.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pattern would likely involve the loss of the bromo and iodo substituents, as well as cleavage of the pyridine ring, providing clues about the strength of different bonds and the stability of the resulting fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Synthetic Products
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. In the spectrum of this compound, key vibrational bands would be expected:
N-H Stretching: The primary amine group (-NH₂) would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.
N-H Bending: A bending vibration for the amino group is expected around 1600 cm⁻¹.
C=C and C=N Stretching: The aromatic pyridine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Br and C-I Stretching: The carbon-halogen bonds would have stretching vibrations at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. The C-Br stretch is expected around 500-600 cm⁻¹, while the C-I stretch would be at an even lower wavenumber.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Aryl Halide | C-Br Stretch | 500 - 600 |
| Aryl Halide | C-I Stretch | < 500 |
X-ray Crystallography for Absolute Structure and Solid-State Analysis of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, analysis of derivatives provides insight into the expected solid-state behavior.
For instance, the crystal structure of 3-Bromopyridin-2-amine reveals that the molecules form inversion dimers through N—H···N hydrogen bonds nih.gov. This type of intermolecular interaction is also likely to be a key feature in the crystal packing of this compound and its derivatives.
In a study of 3-Amino-5-bromo-2-iodopyridine, X-ray analysis confirmed the substitution pattern and revealed weak intramolecular N—H···I interactions scispace.com. The crystal packing was characterized by intermolecular N—H···N hydrogen bonds, linking the molecules into chains scispace.com.
The crystal structure of a co-crystal salt of 2-amino-6-bromopyridinium with 2,3,5,6-tetrafluorobenzoate shows that the aminopyridinium cation forms hydrogen bonds with the benzoate anion nih.gov. Such studies on derivatives are crucial for understanding how the this compound scaffold can participate in supramolecular assembly and crystal engineering. These analyses provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation and its interactions with neighboring molecules in the solid state.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Chemo- and Regioselective Functionalization
A primary challenge and opportunity in utilizing 6-Bromo-3-iodopyridin-2-amine lies in the selective functionalization of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in transition-metal-catalyzed cross-coupling reactions. This inherent difference in reactivity forms the basis for sequential, one-pot functionalization strategies.
Future research is geared towards the development of highly sophisticated catalytic systems that can precisely control this selectivity. This includes:
Ligand-Tuned Palladium Catalysis: Designing palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can fine-tune the catalyst's reactivity to discriminate between the C-I and C-Br bonds with even greater precision. This allows for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to occur exclusively at the iodine position under mild conditions, leaving the bromine atom intact for a subsequent, different coupling reaction.
Alternative Metal Catalysis: Exploration of catalysts based on more abundant and less expensive metals like nickel, copper, or iron is a key area of interest. These metals can offer different reactivity profiles and selectivities compared to palladium. For instance, specific copper-catalyzed reactions might favor reaction at the C-Br bond under conditions where a palladium catalyst would target the C-I bond, thus providing complementary synthetic routes.
Photoredox Catalysis: Light-mediated photoredox catalysis presents a novel approach to activate C-halogen bonds under exceptionally mild conditions. Developing photoredox systems that can differentiate between the C-I and C-Br bonds of this compound could enable new types of transformations that are not accessible through traditional thermal methods.
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. mdpi.comnih.govnih.gov The integration of this compound into continuous flow systems is a promising avenue for its synthesis and subsequent elaboration.
Key areas for development include:
Safe Generation and Use of Hazardous Reagents: The synthesis of halogenated compounds can involve hazardous reagents. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe in-situ generation and immediate consumption of such reagents, minimizing risks associated with storage and handling. uc.pt
Automated Optimization: Continuous flow platforms can be integrated with automated systems and in-line analytical tools (e.g., mass spectrometry, IR spectroscopy) to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry). nih.gov This allows for the rapid optimization of selective functionalization reactions involving this compound.
Exploration of Sustainable and Environmentally Benign Synthetic Pathways
In line with the principles of green chemistry, future research will increasingly focus on developing more sustainable methods for the synthesis and use of this compound.
This involves several key strategies:
Catalyst Recycling: The development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports is crucial. This would allow for the easy separation and recycling of expensive and potentially toxic heavy metal catalysts like palladium, reducing both cost and environmental impact. mdpi.com
Energy-Efficient Processes: Exploring synthetic methods that operate at lower temperatures and pressures, such as photocatalysis or electrochemical synthesis, can significantly reduce the energy consumption of synthetic processes. These techniques offer alternative ways to activate the C-halogen bonds, often with higher selectivity and under milder conditions.
Benign Solvent Systems: Research into replacing traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, is a critical goal. Flow chemistry can also facilitate reactions in minimal solvent or even under solvent-free conditions. beilstein-journals.org
Design and Synthesis of Complex Analogs with Tailored Reactivity
The true value of this compound is its role as a scaffold for creating diverse libraries of complex molecules. The ability to sequentially and selectively introduce different functional groups at the 3- and 6-positions allows for the systematic modification of a molecule's properties.
Future work in this area will focus on:
Orthogonal Functionalization: By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can employ orthogonal coupling strategies. For example, a Sonogashira coupling could be performed at the C-I position, followed by a Suzuki coupling at the C-Br position, and finally, an N-acylation or N-arylation at the amino group. This stepwise approach provides precise control over the final molecular structure.
Synthesis of Privileged Scaffolds: This compound is an ideal starting material for the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. The strategic functionalization of the bromo, iodo, and amino groups can be designed to facilitate intramolecular cyclization reactions, leading to novel polycyclic aromatic structures.
Combinatorial Chemistry: The well-defined reactivity of this compound makes it suitable for use in combinatorial chemistry and high-throughput synthesis. By reacting the scaffold with a large array of different building blocks in a parallel fashion, vast libraries of novel compounds can be rapidly generated for screening in drug discovery or materials science applications.
Table of Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1245643-34-8 | chemscene.comachemblock.comalfa-chemistry.comfluorochem.co.uk |
| Molecular Formula | C5H4BrIN2 | chemscene.comachemblock.comalfa-chemistry.com |
| Molecular Weight | 298.91 g/mol | chemscene.comalfa-chemistry.com |
| IUPAC Name | This compound | achemblock.comalfa-chemistry.comfluorochem.co.uk |
| Canonical SMILES | C1=CC(=NC(=C1I)N)Br | alfa-chemistry.com |
| InChI Key | HHQGRKKBXXFFFZ-UHFFFAOYSA-N | alfa-chemistry.comfluorochem.co.uk |
| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |
| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.com |
| Rotatable Bond Count | 0 | alfa-chemistry.com |
Q & A
Q. What are the optimal synthetic routes for 6-Bromo-3-iodopyridin-2-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves halogenation and amination steps. A reported method for analogous bromo-iodopyridinamines involves:
- Step 1: Bromination of a pyridine precursor using N-bromosuccinimide (NBS) under controlled temperature (e.g., 71°C in acetonitrile).
- Step 2: Iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid.
- Step 3: Amination via nucleophilic substitution with aqueous ammonia or protected amines.
Yield Optimization:
- Use high-purity reagents to minimize side reactions.
- Optimize reaction time and temperature (e.g., 13 hours at 10–20°C for amination steps, as seen in similar compounds) .
- Monitor intermediates using HPLC or TLC to ensure reaction progression.
Table 1: Example Synthetic Conditions for Analogous Pyridinamines
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CH₃CN, 71°C | 85% | |
| Iodination | ICl, AcOH, RT | 72% | |
| Amination | NH₃, EtOH, 20°C | 56% |
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane).
- Data Collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure Refinement: Employ SHELXL or SHELXT for space-group determination and refinement. Recent SHELXL updates allow for improved handling of heavy atoms (Br, I) via anisotropic displacement parameters .
Key Parameters from a Related Structure:
Advanced Research Questions
Q. How can this compound serve as a ligand in transition-metal catalysis, and what mechanistic insights exist?
Methodological Answer: The compound’s amino and halogen groups enable coordination to metals like Pd or Cu:
- Ligand Design: The iodine atom can participate in oxidative addition steps in cross-coupling reactions, while the amine group stabilizes metal centers via σ-donation.
- Case Study: Similar pyridinamine ligands have been used in Suzuki-Miyaura couplings. Mechanistic studies (e.g., NMR kinetics) suggest that electron-withdrawing substituents (Br, I) accelerate transmetallation .
Experimental Validation:
- Conduct DFT calculations to map electron density distribution.
- Compare catalytic efficiency with ligands lacking iodine substituents.
Q. How should researchers address contradictory data in the characterization of this compound derivatives?
Methodological Answer: Contradictions may arise in spectral assignments or reactivity outcomes:
- Data Cross-Validation:
- Use complementary techniques (e.g., ¹H/¹³C NMR, XPS for halogen bonding analysis).
- Replicate reactions under inert atmospheres to rule out oxidation .
- Statistical Analysis: Apply multivariate regression to identify outliers in reaction yield datasets .
Example Conflict Resolution:
Discrepancies in melting points (e.g., 88–93°C vs. 88–91°C) may stem from impurities. Purify via column chromatography (SiO₂, ethyl acetate/hexane) and re-analyze .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Modification:
- Biological Screening:
Table 2: Example Derivative Modifications and Applications
| Derivative | Modification | Application | Reference |
|---|---|---|---|
| 6-Br-3-I-5-MeO | Methoxy at C5 | Catalysis | |
| 6-Br-3-CF₃ | Trifluoromethyl at C3 | Drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
